4-(Dimethylamino)benzenediazonium
Description
4-(Dimethylamino)benzenediazonium chloride (C₈H₁₀ClN₃) is a diazonium salt characterized by a benzene ring substituted with a dimethylamino group (-N(CH₃)₂) and a diazonium (-N₂⁺) functional group. It has a molecular weight of 183.64 g/mol and is identified by CAS No. 100-04-9 and ChemSpider ID 60212 . This compound is highly reactive due to the electron-donating dimethylamino group, which stabilizes the diazonium ion through resonance. Its tetrafluoroborate derivative (CAS No. 24564-52-1) is also widely used in industrial applications, such as modifying zeolites to enhance mechanical properties in resin composites .
Properties
IUPAC Name |
4-(dimethylamino)benzenediazonium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N3/c1-11(2)8-5-3-7(10-9)4-6-8/h3-6H,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXBCYIWIODTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+]#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N3+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275694 | |
| Record name | 4-(dimethylamino)benzenediazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19262-85-2 | |
| Record name | 4-(Dimethylamino)benzenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19262-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(dimethylamino)benzenediazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and stability of diazonium salts are heavily influenced by substituents on the aromatic ring. Key structural analogues include:
Key Observations :
- Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) enhance stability by delocalizing the positive charge on the diazonium group .
- Bulky substituents like -CH₂OH reduce solubility but increase carcinogenicity, as seen in 4-(hydroxymethyl)benzenediazonium .
- Halogen substituents (e.g., -Cl) lower reactivity, making 3-chloro derivatives suitable for controlled industrial processes .
Reactivity in Chemical Reactions
- Coupling Reactions: this compound chloride reacts efficiently in Hantzsch thiazole synthesis and azo coupling, outperforming unsubstituted benzenediazonium chloride due to its stabilized diazonium ion .
- Photodissociation: Upon UV exposure, protonated this compound fragments into benzenediazonium cations, a property exploited in photoresist technologies .
- Counterion Effects : The tetrafluoroborate salt (BF₄⁻) offers better thermal stability than chloride salts, enabling use in high-temperature applications .
Q & A
Q. What decomposition pathways dominate for this compound under varying pH?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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